4-Chloropyridine-2,6-dicarboxylic acid

Catalog No.
S1893298
CAS No.
4722-94-5
M.F
C7H4ClNO4
M. Wt
201.56 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Chloropyridine-2,6-dicarboxylic acid

CAS Number

4722-94-5

Product Name

4-Chloropyridine-2,6-dicarboxylic acid

IUPAC Name

4-chloropyridine-2,6-dicarboxylic acid

Molecular Formula

C7H4ClNO4

Molecular Weight

201.56 g/mol

InChI

InChI=1S/C7H4ClNO4/c8-3-1-4(6(10)11)9-5(2-3)7(12)13/h1-2H,(H,10,11)(H,12,13)

InChI Key

IYUMNONNHYADBU-UHFFFAOYSA-N

SMILES

C1=C(C=C(N=C1C(=O)O)C(=O)O)Cl

Canonical SMILES

C1=C(C=C(N=C1C(=O)O)C(=O)O)Cl

4-Chloropyridine-2,6-dicarboxylic acid is an organic compound characterized by the molecular formula C₇H₄ClNO₄ and a molecular weight of 201.56 g/mol. It features a pyridine ring substituted with two carboxylic acid groups at the 2 and 6 positions, and a chlorine atom at the 4 position. This compound is notable for its unique structural attributes, which influence its chemical behavior and potential applications in various fields, including pharmaceuticals and materials science .

  • Potential applications based on structure: Due to the presence of a pyridine ring and two carboxylic acid groups, 4-Chloropyridine-2,6-dicarboxylic acid could hold potential for research in various areas. The pyridine ring is a common functional group in many biologically active molecules, and carboxylic acids can participate in various chemical reactions. However, specific research efforts utilizing this compound haven't been extensively documented yet.
  • Search for further information: Scientific databases such as PubChem and SciFinder [SciFinder chemical database] can be searched for recent publications mentioning 4-Chloropyridine-2,6-dicarboxylic acid. These resources might reveal emerging areas of research for this molecule.
Due to its functional groups:

  • Decarboxylation: Under certain conditions, the carboxylic acid groups can be removed, leading to the formation of simpler pyridine derivatives.
  • Esterification: The carboxylic acid groups can react with alcohols to form esters, which are useful in various chemical syntheses.
  • Halogenation: The chlorine atom can be substituted or reacted with nucleophiles, allowing for further functionalization of the molecule .

Several methods have been developed for synthesizing 4-chloropyridine-2,6-dicarboxylic acid:

  • Catalytic Oxidation: A prominent method involves the catalytic oxidation of 2,6-lutidine using a metal porphyrin catalyst and an oxygen-containing gas as the oxidant. This process typically occurs in a liquid phase with water as the solvent .
  • Direct Chlorination: Another approach includes chlorinating pyridine-2,6-dicarboxylic acid using chlorine gas or chlorinating agents under controlled conditions to introduce the chlorine substituent at the 4-position .

4-Chloropyridine-2,6-dicarboxylic acid finds applications in various domains:

  • Pharmaceuticals: It serves as an intermediate in synthesizing pharmaceutical compounds, particularly those targeting specific biological pathways.
  • Agricultural Chemicals: The compound may be utilized in developing herbicides or fungicides due to its potential biological activity.
  • Material Science: Its chemical properties allow it to be used in creating specialized polymers or resins .

Several compounds share structural similarities with 4-chloropyridine-2,6-dicarboxylic acid. Below is a comparison highlighting its uniqueness:

Compound NameSimilarityUnique Features
Dimethyl 4-chloropyridine-2,6-dicarboxylate0.90Contains ester groups; used in organic synthesis
4-Chloro-6-methylpicolinic acid hydrochloride0.88Methyl group substitution; different biological activity
Methyl 4-chloro-6-(hydroxymethyl)picolinate0.87Hydroxymethyl group; potential for different reactivity
6-(Hydroxymethyl)picolinic acid0.78Lacks chlorine; different functional properties
6-(Methoxycarbonyl)picolinic acid0.77Methoxycarbonyl group; alters solubility and reactivity

The unique combination of chlorine substitution and dicarboxylic functionality distinguishes 4-chloropyridine-2,6-dicarboxylic acid from these similar compounds, making it a valuable candidate for specific chemical applications and research endeavors .

4-Chloropyridine-2,6-dicarboxylic acid is a halogenated derivative of dipicolinic acid (pyridine-2,6-dicarboxylic acid), a compound historically identified in bacterial endospores for its role in heat resistance. While dipicolinic acid’s discovery dates to early 20th-century studies of Bacillus spores, the chlorinated variant emerged later as a synthetic modification to enhance metal-binding properties. Its strategic substitution of a hydrogen atom with chlorine at the para position (C4) on the pyridine ring confers distinct electronic and steric effects, enabling tailored applications in coordination chemistry.

Nomenclature and Structural Classification

The compound’s systematic IUPAC name is 4-chloropyridine-2,6-dicarboxylic acid, with synonyms including 4-chlorodipicolinic acid and 2,6-pyridinedicarboxylic acid, 4-chloro. Its molecular formula is C₇H₄ClNO₄, and it crystallizes as a white solid with a melting point of approximately 210°C. The structure features a pyridine ring substituted with chlorine at position 4 and carboxylic acid groups at positions 2 and 6, creating a tridentate ligand capable of coordinating metals via the nitrogen atom and adjacent oxygens.

Table 1: Key Structural and Identification Data

PropertyValue/DescriptionSource
IUPAC Name4-chloropyridine-2,6-dicarboxylic acid
SMILESC1=C(C=C(N=C1C(=O)O)C(=O)O)Cl
InChI KeyIYUMNONNHYADBU-UHFFFAOYSA-N
Molecular Weight201.56 g/mol
CAS Number4722-94-5

Significance in Coordination Chemistry

The compound’s bidentate or tridentate coordination modes make it valuable in synthesizing metal complexes with tailored electronic and geometric properties. Its chlorine substituent modulates electron density on the pyridine ring, influencing metal-ligand interactions. Applications include:

  • Vanadium complexes: Used in insulin-enhancing formulations due to their redox-active nature.
  • Gallium complexes: Exhibiting antimicrobial and anticancer properties.
  • Lanthanide complexes: Leveraging terbium’s luminescence for analytical applications.

XLogP3

1.2

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation]

Pictograms

Irritant

Irritant

Other CAS

4722-94-5

Wikipedia

4-Chloro-2,6-pyridinedicarboxylic acid

Dates

Modify: 2023-08-16

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